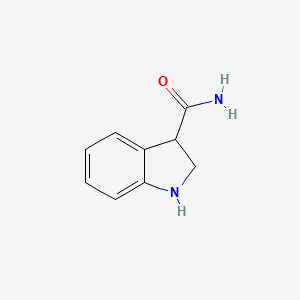

2,3-dihydro-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

2,3-dihydro-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-4,7,11H,5H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFWHWKMNFIVRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Elucidation of Synthetic Routes to 2,3-dihydro-1H-indole-3-carboxamide

The construction of the this compound core can be achieved through various synthetic pathways, ranging from classical multi-step sequences to modern, highly efficient catalytic methods.

Historically, the synthesis of this compound and related indoline (B122111) structures has often relied on the reduction of the corresponding indole (B1671886) precursors. A common classical route involves the initial synthesis of indole-3-carboxamide, which is then subjected to a reduction step to saturate the 2,3-double bond of the indole ring.

The synthesis of the indole-3-carboxamide precursor can be accomplished through several established methods. One primary route begins with indole-3-carboxylic acid, which is activated and then reacted with ammonia (B1221849) or an appropriate amine. nih.gov Activation of the carboxylic acid can be achieved using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by treatment with ammonia or hydrazine (B178648) hydrate. nih.gov Another approach involves converting the carboxylic acid to an ester derivative, such as indole-2-carboxylate (B1230498), which is then subjected to amidation. nih.gov

Once the indole-3-carboxamide is obtained, the subsequent reduction to the indoline (2,3-dihydroindole) is a critical step. Common methods for this transformation include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Chemical Reduction: Employing reducing agents like zinc powder in acidic media (e.g., aqueous HCl) or various boron hydrides. nih.gov The direct reduction of indoles containing electron-withdrawing groups, such as a carboxamide at the C3 position, facilitates this process. nih.gov

A related classical approach is the Vilsmeier-Haack reaction on indole to produce indole-3-carbaldehyde, which can then be oxidized to the carboxylic acid and subsequently converted to the amide, followed by reduction. google.comsioc-journal.cn

In recent years, the principles of green chemistry have driven the development of more sustainable and environmentally friendly methods for synthesizing indoline derivatives. These modern approaches aim to improve efficiency, reduce waste, and utilize less hazardous materials.

Key green methodologies include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better process control, and improved scalability. A two-step flow process has been developed for the synthesis of indoline derivatives, involving an initial reductive cyclization followed by N-alkylation in a loop reactor. researchgate.net This method avoids the isolation of intermediates and can significantly reduce reaction times and the use of excess reagents. researchgate.net

Eco-Friendly Solvents: The replacement of volatile and toxic organic solvents is a central goal of green chemistry. Propylene carbonate has been successfully used as a "green" solvent for the synthesis of bis-indole derivatives, catalyzed by molecular iodine at room temperature. researchgate.net This methodology is clean, economical, and efficient. researchgate.net

Electrochemical Synthesis: Electrochemistry has emerged as a powerful and sustainable tool in organic synthesis, allowing for the construction of indoles under oxidant-free conditions. researchgate.net This technology provides elegant and environmentally benign synthetic routes. researchgate.net

Catalytic Approaches: The use of catalysts, such as inexpensive and reusable ionic liquids like [Et₃NH][HSO₄], promotes the electrophilic substitution reactions of indoles in excellent yields, minimizing waste and allowing for catalyst recycling. researchgate.net

The C3 position of this compound is a stereocenter, making the synthesis of enantiomerically pure forms a significant challenge and an area of active research. Enantiopure indolines are crucial for developing stereospecific pharmaceuticals.

Several strategies have been developed for the asymmetric synthesis of this and related chiral indoline structures:

Asymmetric Dearomatization: Palladium-catalyzed asymmetric dearomatization of indole precursors is an effective method for constructing chiral indoline structures. researchgate.net This can involve an intermolecular asymmetric spiroannulation of 2,3-disubstituted indoles with internal alkynes to create indoline structures with a C2-quaternary stereocenter, which can be further transformed. researchgate.net

Catalytic Asymmetric Reduction: The enantioselective reduction of a pre-formed indole-3-carboxamide or a related precursor using a chiral catalyst can establish the desired stereocenter at C3.

Indirect Organocatalytic Methods: Chiral N-alkylated indoles can be synthesized indirectly through the enantioselective N-alkylation of an indoline intermediate using organocatalysis, followed by further transformations. mdpi.com

Cycloaddition Reactions: The 1,3-dipolar cycloaddition of isatin-derived azomethine ylides can be used to establish highly enantioenriched bis-spirooxindole pyrrolizidine (B1209537) scaffolds, demonstrating a powerful method for creating multiple stereocenters with high control. researchgate.net A similar approach can lead to enantiopure 1,3-dispirooxindoles. rsc.org

The synthesis of specific enantiomers of related carboxamide compounds, such as indazole-3-carboxamides, has been achieved with high enantiopurity (>99.8%) using chiral precursors derived from amino acids like L-tert-leucine. frontiersin.orgdiva-portal.org This highlights the importance of using chiral building blocks to achieve enantioselectivity.

The transition from laboratory-scale synthesis to large-scale or industrial production requires robust, scalable, and cost-effective methodologies. Several synthetic routes for indole and indoline derivatives have been demonstrated on a larger scale.

Gram-Scale Synthesis: An enantioselective gram-scale synthesis of a potent SIRT1-inhibitor featuring a cyclohepta[b]indole core has been accomplished through a domino reaction sequence, indicating the potential for scaling up complex indole syntheses. researchgate.net

Multigram-Scale Synthesis: The synthesis of synthetic cannabinoid metabolites, which include indole-3-carboxamide moieties, has been successfully performed on a multigram scale. diva-portal.org The general strategy involved N-alkylation of the indole core followed by amide coupling. diva-portal.org

Flow Chemistry for Scalability: As mentioned previously, flow chemistry techniques are inherently more scalable than batch processes. A purpose-built flow reactor for the N-alkylation of indoline demonstrated a productivity approximately 200 times greater than the corresponding batch process, making it highly suitable for industrial applications. researchgate.net

These examples show that with careful process optimization, including the use of flow reactors and well-defined catalytic systems, the production of significant quantities of this compound for research and development is feasible.

Regioselective Functionalization and Derivatization Strategies of the 2,3-dihydro-1H-indole Core

The 2,3-dihydro-1H-indole (indoline) core offers several positions for functionalization, allowing for the systematic modification of the molecule to explore structure-activity relationships. Regioselective reactions are crucial for synthesizing specific derivatives without generating complex mixtures of isomers.

Substitution at the N1 position of the indoline ring is a common and important derivatization strategy. The nitrogen atom's nucleophilicity allows for a variety of N-alkylation and N-arylation reactions.

Iron-Catalyzed N-Alkylation: An efficient method for the N-alkylation of indolines uses a tricarbonyl(cyclopentadienone) iron complex as a catalyst. nih.gov This reaction proceeds in the presence of various alcohols, leading to the corresponding N-alkylated indoline derivatives in yields ranging from 31% to 99%. nih.gov The reaction is tolerant of a wide range of functional groups on both the indoline and the alcohol. nih.gov

Base-Mediated N-Alkylation: Classical N-alkylation involves deprotonating the indoline nitrogen with a base, followed by reaction with an alkylating agent. Common bases include sodium hydride (NaH), and alkylating agents can be alkyl halides or sulfates. diva-portal.orggoogle.com The reaction conditions, such as the choice of solvent (e.g., DMF, DMA) and temperature, can be optimized to achieve high yields. google.com

Solvent-Mediated Regiodivergent Alkylation: The regioselectivity of alkylation can sometimes be controlled by the choice of solvent. In reactions of 2,3-disubstituted indoles with para-quinone methides catalyzed by indium, N1-alkylation is favored in a polar solvent like THF, whereas C6-alkylation occurs in a nonpolar solvent like toluene. researchgate.net

Microwave-Assisted N-Alkylation: Microwave irradiation can significantly accelerate N-alkylation reactions, often reducing reaction times from hours to minutes. rsc.org This technique has been used in the condensation of aminoindoles with DMF-dialkoxyacetals to achieve N1-alkylation. rsc.org

The scope of N-substitution is broad, allowing for the introduction of various alkyl and benzyl (B1604629) groups, including those with electron-donating and electron-withdrawing substituents.

Table 1: Examples of N-Substitution Reactions on the Indoline Core This table is interactive. Users can sort columns by clicking on the headers.

| N-Substituent | Reagents and Conditions | Yield (%) | Reference |

| Benzyl | Benzyl alcohol, Fe-1 catalyst, 110 °C, 30 h | 72 | nih.gov |

| Methylbenzyl | 4-Methylbenzyl alcohol, Fe-1 catalyst, 110 °C | 92 | nih.gov |

| Methoxybenzyl | 4-Methoxybenzyl alcohol, Fe-1 catalyst, 110 °C | 82 | nih.gov |

| Fluorobenzyl | 4-Fluorobenzyl alcohol, Fe-1 catalyst, 110 °C | 87 | nih.gov |

| Trifluoromethylbenzyl | 3-(Trifluoromethyl)benzyl alcohol, Fe-1 catalyst, 110 °C, 30 h | 52 | nih.gov |

| 4-Fluorobutyl | 1-Bromo-4-fluorobutane, NaH, DMF | N/A | diva-portal.org |

| 5-Fluoropentyl | 1-Bromo-5-fluoropentane, NaH, DMF | N/A | diva-portal.org |

| Various Alkyls | Dimethyl carbonate, DABCO, DMF, 90-95 °C | N/A | google.com |

Mechanistic Investigations of Key Reactions and Degradation Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the formation of byproducts. This section explores the mechanistic details of key transformations involving this compound and its degradation pathways.

Mechanistic Studies of Crucial Synthetic Steps

The synthesis of indole-3-carboxamides often involves the activation of the corresponding carboxylic acid. nih.gov Reagents like phosphoric anhydride, acyloxypyridinium salts, and imidazolides are used to increase the conversion rate of the carboxylic acid to the carboxamide. nih.gov Mechanistically, these reagents form a highly reactive intermediate with the carboxylic acid, which is then readily attacked by an amine.

In the context of palladium-catalyzed reactions, the mechanism of the Buchwald-Hartwig amination has been extensively studied. wikipedia.org The catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org

Exploration of Potential Degradation Pathways under Controlled Research Conditions

The stability of this compound and its derivatives is an important consideration, particularly in the context of drug development and storage. mdpi.com Under controlled research conditions, several degradation pathways can be envisioned. Oxidation of the indoline ring to the corresponding indole is a common transformation. nih.gov This can occur in solution, especially in the presence of air or other oxidizing agents. nih.gov

The carboxamide moiety itself can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid. The stability of the carboxamide can be influenced by the substituents on the indoline ring and the nitrogen of the amide. mdpi.com For instance, certain ester and amide moieties within related indole-3-carboxamide structures have been shown to be labile, influencing their in vitro clearance rates and metabolic stability. mdpi.com

Rearrangement Reactions and Their Mechanistic Elucidation in Dihydroindole Systems

Rearrangement reactions offer powerful strategies for accessing novel and complex molecular skeletons from readily available starting materials. researchgate.net In dihydroindole systems, various rearrangement reactions have been observed. For example, skeletal rearrangements of indole N-carboximidamides can lead to the formation of complex fused heterocyclic systems through a series of bond cleavage and formation events. researchgate.net

Another notable transformation is the rearrangement of pyrimido[1,2-a]indoles, which can be mechanistically explained by the involvement of indole 2,3-oxide intermediates. rsc.org While not directly involving this compound, these studies on related indole systems provide valuable insights into the potential for rearrangement reactions within this class of compounds. The dearomatization of the indole ring, a key step in many of these rearrangements, often requires overcoming an energetic barrier, which can be compensated by the formation of strong C-C, C-H, or C-heteroatom bonds. researchgate.net The study of such rearrangements in dihydroindole systems continues to be an active area of research, with the potential to unlock new synthetic pathways to diverse molecular architectures. researchgate.net

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) resonances is fundamental for structural verification. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of different proton environments and their scalar (J) couplings, revealing adjacent protons. The ¹³C NMR spectrum indicates the number of unique carbon environments.

2D-NMR Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. princeton.eduscience.gov It is crucial for tracing out the connectivity of the aliphatic protons in the five-membered ring of the dihydroindole system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.eduscience.gov This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds. princeton.eduscience.gov This is particularly vital for identifying quaternary carbons (like C3a, C7a, and the carbonyl carbon) and for piecing together the entire molecular framework, for instance, by correlating the H2 protons to the carbonyl carbon (C=O) and the C3a carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edunih.gov NOESY is essential for determining the stereochemistry and conformation of the molecule, for example, by showing through-space interactions between the proton at C3 and the protons on the adjacent methylene (B1212753) group (C2) or the aromatic ring.

The following tables represent a hypothetical, yet chemically reasonable, full resonance assignment for 2,3-dihydro-1H-indole-3-carboxamide based on typical chemical shifts for such a scaffold.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

| Position | Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | NH (indole) | ~8.0-9.0 | - |

| 2 | CH₂ | ~3.1-3.6 | ~35-40 |

| 3 | CH | ~4.0-4.5 | ~45-50 |

| 3a | C | - | ~125-130 |

| 4 | CH (aromatic) | ~7.0-7.2 | ~120-125 |

| 5 | CH (aromatic) | ~6.6-6.8 | ~115-120 |

| 6 | CH (aromatic) | ~7.0-7.2 | ~125-130 |

| 7 | CH (aromatic) | ~6.8-7.0 | ~110-115 |

| 7a | C | - | ~150-155 |

| C=O | C | - | ~170-175 |

| NH₂ | NH₂ (amide) | ~7.3 (broad s), ~7.8 (broad s) | - |

Table 2: Expected Key 2D-NMR Correlations (HMBC and NOESY)

| Experiment | Proton(s) | Correlated Carbon(s)/Proton(s) | Structural Information |

| HMBC | H2 | C3, C3a, C=O | Confirms connectivity around the chiral center and the carboxamide group. |

| HMBC | H3 | C2, C3a, C7a, C=O | Links the aliphatic ring to the aromatic portion and the side chain. |

| HMBC | H7 | C5, C7a | Confirms aromatic ring structure. |

| HMBC | Amide NH₂ | C=O, C3 | Confirms the carboxamide structure and its attachment to C3. |

| NOESY | H3 | H2, H4 | Provides information on the conformation and stereochemistry of the five-membered ring relative to the benzene (B151609) ring. |

| NOESY | H7 | H1 (NH) | Shows spatial proximity within the fused ring system. |

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers insight into the structure and dynamics in the solid phase. rsc.org For a molecule like this compound, which possesses hydrogen bond donors (NH, NH₂) and acceptors (C=O), polymorphism—the ability to exist in multiple crystalline forms—is highly probable.

Different polymorphs will exhibit distinct intermolecular interactions, leading to variations in the local chemical environment of each atom. These subtle differences are detectable by ssNMR, as the chemical shifts of carbon and nitrogen atoms are particularly sensitive to packing effects and hydrogen bonding. By comparing the ssNMR spectra of different batches or crystal forms, one can identify and characterize different polymorphs. Furthermore, ssNMR can be used to analyze the conformation of the molecule as it exists in the crystal lattice, which may differ from its preferred conformation in solution.

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes within a molecule, such as conformational changes or restricted bond rotations that occur on the NMR timescale. nih.govresearchgate.net For this compound, two key dynamic processes could be studied:

Amide Bond Rotation: The C-N bond of the carboxamide group has a partial double-bond character, leading to restricted rotation. At low temperatures, this rotation is slow, and the two amide protons (NH₂) may appear as two distinct signals in the ¹H NMR spectrum. As the temperature increases, the rotation becomes faster, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a single averaged signal at higher temperatures. st-andrews.ac.uk

Ring Puckering: The five-membered dihydroindole ring is not planar and can undergo rapid puckering or conformational inversion. This process can also be studied by VT-NMR, as different ring conformations may have slightly different chemical shifts for the H2 and H3 protons.

By analyzing the spectra at different temperatures, particularly the coalescence temperature (Tc) where two exchanging signals merge, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the energetic landscape of the molecule. st-andrews.ac.uk

Isotopic labeling involves the strategic incorporation of NMR-active isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into the molecule. wikipedia.orgsigmaaldrich.com This powerful technique can overcome challenges like low natural abundance or spectral overlap.

¹⁵N Labeling: The natural abundance of the NMR-active ¹⁵N isotope is very low (~0.37%). Synthesizing the molecule with a ¹⁵N-enriched source (e.g., ¹⁵N-ammonia for the carboxamide group or a ¹⁵N-labeled indole (B1671886) precursor) would allow for direct observation of the nitrogen signals. nih.gov This would enable precise measurement of coupling constants between ¹⁵N and adjacent protons (e.g., ¹J(¹⁵N-¹H)), confirming assignments and providing information on hybridization and hydrogen bonding.

¹³C Labeling: While the natural abundance of ¹³C is higher (1.1%), selective or uniform ¹³C labeling can significantly enhance signal intensity for ¹³C-detected experiments or enable advanced experiments like INADEQUATE, which shows direct ¹³C-¹³C correlations. nih.gov Using a precursor like 2-¹³C-glucose in a biosynthetic route could result in specific labeling patterns that help trace metabolic pathways or simplify complex spectra. nih.gov

Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium simplifies complex ¹H NMR spectra by removing those signals and their associated couplings. For example, selective deuteration at the C2 position would help in the unambiguous assignment of the remaining protons. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. Beyond this, tandem mass spectrometry (MS/MS) experiments provide invaluable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions.

By analyzing the fragments produced under controlled conditions (e.g., collision-induced dissociation), one can deduce the molecule's structure and propose fragmentation pathways. xml-journal.netresearchgate.net For indole-3-carboxamide derivatives, fragmentation typically involves cleavage at the amide linkage and within the indole structure. researchgate.netnih.govnih.gov

For this compound, the protonated molecule [M+H]⁺ would be expected to undergo characteristic fragmentations. A primary cleavage would likely be the loss of the carboxamide group.

Proposed Fragmentation Pathway:

Loss of Ammonia (B1221849) (NH₃): The protonated amide can readily lose ammonia to form a stable acylium ion.

Loss of the Carboxamide Radical (•CONH₂): Cleavage of the C3-C(O) bond would result in the formation of the stable 2,3-dihydro-1H-indol-3-yl cation.

Retro-Diels-Alder (RDA)-type Fission: The dihydroindole ring itself can undergo fragmentation.

Table 3: Predicted HRMS Fragmentation of [C₉H₁₀N₂O + H]⁺ (Exact Mass: 163.0866)

| m/z (Calculated) | Proposed Fragment Formula | Loss | Proposed Structure/Mechanism |

| 146.0600 | [C₉H₈NO]⁺ | NH₃ | Loss of ammonia from the protonated carboxamide group, forming an acylium ion. |

| 118.0651 | [C₈H₈N]⁺ | CONH₃ | Cleavage of the C3-C(O) bond with subsequent loss of the elements of formamide. Leads to the indole cation after rearrangement/oxidation. |

| 91.0546 | [C₇H₇]⁺ | C₂H₄N₂O | Further fragmentation of the indole ring, potentially leading to a tropylium (B1234903) ion. |

This systematic analysis of fragmentation patterns provides a fingerprint for the molecule, aiding in its unambiguous identification in complex mixtures and serving as a basis for understanding its chemical stability. xml-journal.netresearchgate.net

Application of LC-MS/MS for Trace Analysis in Research Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for the detection and quantification of trace amounts of specific compounds in complex mixtures. For indole derivatives, including synthetic cannabinoids and related research chemicals, LC-MS/MS methods offer high sensitivity and selectivity. nih.govrestek.com The methodology involves chromatographic separation of the analyte from the matrix, followed by mass spectrometric detection. amazonaws.com

The process begins with the ionization of the target molecule, typically using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. This precursor ion is then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the second quadrupole. This Multiple Reaction Monitoring (MRM) approach ensures high specificity and reduces background noise, enabling detection at very low concentrations, often in the nanogram per milliliter (ng/mL) range or lower. nih.gov

While specific validated methods for this compound are not extensively published, the general principles are well-established for similar structures. nih.govnih.gov For instance, methods developed for synthetic cannabinoids in urine or plasma involve sample preparation steps like liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove interferences. annexpublishers.com The chromatographic separation is typically achieved on a C18 or biphenyl (B1667301) column, providing good retention and peak shape for indole-containing compounds. restek.com The established LC-MS/MS methods can achieve limits of detection (LOD) and quantification (LOQ) in the low ng/mL range, demonstrating their suitability for trace analysis in research samples. nih.gov

Table 1: Representative LC-MS/MS Parameters for Analysis of Related Indole Derivatives This table is illustrative, based on methods for related compounds, as specific data for this compound is not widely available.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Chromatography | ||

| Column | Reversed-phase (e.g., C18, Biphenyl) | restek.com |

| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol (B129727) with formic acid | restek.com |

| Flow Rate | 0.2 - 0.6 mL/min | restek.com |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | restek.com |

| Monitored Transition | [M+H]⁺ → Product Ion 1, Product Ion 2 | nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a critical tool for investigating the molecular structure, conformation, and intermolecular interactions of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to the local chemical environment, bond strengths, and spatial arrangement of atoms.

Identification of Characteristic Vibrational Signatures and Band Assignments

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the functional groups present: the indole ring, the secondary amine (N-H) of the indoline (B122111) structure, and the primary amide (-CONH₂) group.

Theoretical studies, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to provide detailed band assignments. unlp.edu.ar Key vibrational modes include:

N-H Stretching: The indole N-H stretching vibration typically appears in the region of 3400-3500 cm⁻¹. In the solid state or in concentrated solutions, this band can broaden and shift to lower frequencies due to hydrogen bonding.

Amide N-H Stretching: The primary amide group gives rise to two N-H stretching bands: an asymmetric stretch (νₐₛ NH₂) and a symmetric stretch (νₛ NH₂), usually found between 3350 and 3150 cm⁻¹. Their positions are highly indicative of hydrogen bonding.

C=O Stretching (Amide I): The amide I band, primarily due to C=O stretching, is one of the most intense absorptions in the IR spectrum, typically occurring between 1650 and 1700 cm⁻¹. Its frequency is sensitive to hydrogen bonding, with lower wavenumbers indicating stronger H-bond participation.

N-H Bending (Amide II): This band, arising from a mix of N-H in-plane bending and C-N stretching, appears around 1600-1650 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene ring of the indoline structure are observed in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch) regions.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Assignments are based on known frequencies for indole and primary amide functional groups.

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Indoline N-H | 3400 - 3500 | Medium |

| Asymmetric N-H Stretch | Amide (-CONH₂) | 3330 - 3370 | Medium |

| Symmetric N-H Stretch | Amide (-CONH₂) | 3160 - 3200 | Medium |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1650 - 1700 | Strong |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1600 - 1650 | Medium-Strong |

Characterization of Hydrogen Bonding Networks and Molecular Association in Solution and Solid State

The presence of both hydrogen bond donors (N-H groups of the indoline and amide) and a hydrogen bond acceptor (the amide C=O group) allows this compound to form extensive hydrogen bonding networks. libretexts.org Vibrational spectroscopy is particularly adept at studying these interactions.

In dilute solutions with non-polar solvents, the molecule may exist as a monomer, exhibiting sharp N-H and C=O stretching bands at higher frequencies. As concentration increases, or in the solid state, intermolecular hydrogen bonds form, leading to significant spectral changes. The N-H and C=O stretching bands broaden and shift to lower wavenumbers (a redshift), which is direct evidence of hydrogen bond formation. mdpi.com The magnitude of this shift correlates with the strength of the hydrogen bond. nih.gov

In the solid state, it is expected that the molecules will associate into well-defined structures, such as centrosymmetric dimers, via N-H···O=C hydrogen bonds between the amide groups. This is a common motif in primary amides and related indole structures. nih.gov These dimers can then be further linked by hydrogen bonds involving the indoline N-H group, forming chains or sheets. Analysis of the vibrational spectra at varying temperatures can also provide insights into the dynamics and strength of these hydrogen-bonded networks.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing of this compound and its derivatives.

Crystal Structure Determination of this compound and its Derivatives

The determination of the crystal structure begins with the growth of a high-quality single crystal. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

While the specific crystal structure of this compound is not prominently available in open literature, analysis of closely related indole derivatives provides a strong basis for predicting its solid-state conformation. nih.gov For instance, crystal structures of various indole-2- and indole-3-carboxamide derivatives have been reported. nih.govnih.gov These studies consistently show that the indole ring system is nearly planar. The carboxamide side chain's orientation relative to the ring is a key conformational feature.

In such structures, a common and highly stable motif is the formation of inversion dimers through pairs of N—H⋯O hydrogen bonds between the amide groups of two adjacent molecules. nih.gov This interaction typically generates a characteristic R²₂(8) graph-set motif. The conformation of the dihydro-indole ring itself (the five-membered ring) would likely adopt an envelope or twisted conformation to minimize steric strain.

Table 3: Representative Crystallographic Data for a Related Indole Derivative (Ethyl 5-chloro-1H-indole-2-carboxylate) This table illustrates typical parameters obtained from a crystallographic study of a related molecule and serves as a comparative example.

| Parameter | Value | Reference |

|---|---|---|

| Compound | Ethyl 5-chloro-1H-indole-2-carboxylate | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 13.7915 (6) | nih.gov |

| b (Å) | 5.8906 (3) | nih.gov |

| c (Å) | 14.1202 (6) | nih.gov |

| β (°) | 114.935 (2) | nih.gov |

| Volume (ų) | 1039.63 (8) | nih.gov |

Analysis of Intermolecular Interactions (e.g., π-π stacking, C-H...π interactions) and Crystal Packing

Hydrogen Bonding: As mentioned, the primary interaction is expected to be the N—H⋯O hydrogen bonds forming dimers. The indoline N-H group can also act as a hydrogen bond donor, potentially linking these dimers into more extended chains or sheets. nih.gov

π-π Stacking: The aromatic portion of the indoline ring is capable of engaging in π-π stacking interactions. nih.gov These interactions, where the planes of two aromatic rings are arranged in a parallel or parallel-displaced fashion, are crucial for the stabilization of many crystal structures containing aromatic moieties. mdpi.comrsc.org The distance between the centroids of the interacting rings is typically in the range of 3.3 to 3.8 Å. researchgate.net

The interplay of these varied interactions—strong hydrogen bonds creating primary motifs and weaker π-stacking and C-H...π forces organizing these motifs into a three-dimensional lattice—is fundamental to the crystal engineering of indole-based compounds. au.dk

Absolute Configuration Determination of Chiral Centers

The structure of this compound contains a single stereocenter at the C3 position of the indoline ring. The presence of four different substituents (the hydrogen atom, the carboxamide group, the C2 carbon of the dihydroindole ring, and the C3a carbon of the fused benzene ring) confers chirality to this carbon. Consequently, the molecule can exist as a pair of enantiomers, designated as (R)-2,3-dihydro-1H-indole-3-carboxamide and (S)-2,3-dihydro-1H-indole-3-carboxamide.

The determination of the absolute configuration of these enantiomers is critical for understanding their specific interactions in a chiral environment, such as with biological macromolecules. While a specific study detailing the experimental determination for this compound is not prominently available in surveyed literature, the established methods for such a task are well-known.

Standard techniques for determining the absolute stereochemistry of chiral molecules include:

X-ray Crystallography: This is the most definitive method. If a single enantiomer of the compound can be crystallized, the resulting diffraction data can be used to determine the three-dimensional arrangement of atoms and thus its absolute configuration. This often involves the use of a heavy atom or co-crystallization with a chiral auxiliary of known configuration.

Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive methods. nih.gov These techniques measure the differential absorption of left and right circularly polarized light. nih.gov By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)-isomer), the absolute configuration can be assigned. nih.gov A study on related dihydro-pyrazolo[1,2-a]pyrazoles demonstrated that a clear correlation between the specific rotation sign and the configuration at a chiral center could be established using ECD and VCD in conjunction with NMR. nih.gov

For this compound, a synthetic route that is enantioselective would be required to produce a sample of a single enantiomer for such analysis. Subsequent application of the above methods would then allow for the unambiguous assignment of the (R) or (S) configuration.

Co-crystallization Studies with Small Molecules or Other Compounds (for mechanistic insights)

Co-crystallization is a powerful technique used to investigate the non-covalent intermolecular interactions between a target molecule and other small molecules or compounds in the solid state. These studies can provide significant insights into molecular recognition, binding modes, and potential reaction mechanisms. The resulting crystal structures reveal the specific hydrogen bonds, π–π stacking, and other weak interactions that govern the formation of supramolecular assemblies. researchgate.netnih.gov

A review of the available scientific literature did not yield specific co-crystallization studies involving this compound. However, analysis of its structure allows for predictions of its potential intermolecular interactions. The molecule possesses key functional groups capable of forming robust interactions:

The amide group contains both a hydrogen bond donor (-NH2) and a hydrogen bond acceptor (C=O). This allows it to form strong and directional hydrogen bonds, potentially leading to the formation of dimers or extended chains in a crystal lattice. nih.gov

The indole nitrogen (N-H) is also a hydrogen bond donor.

The aromatic benzene ring can participate in π–π stacking and C-H···π interactions. nih.gov

Studies on other indole derivatives have highlighted the importance of these interactions in defining their crystal packing. nih.govnih.gov For example, research on various indole analogues shows that N-H···π, C-H···π, and π–π stacking are key interactions that direct the formation of layered crystal structures. nih.gov Co-crystallization of this compound with guest molecules, particularly those with complementary hydrogen bonding sites (e.g., carboxylic acids, pyridines), could elucidate its molecular recognition properties and provide a deeper understanding of its behavior in a condensed phase. Such studies would be invaluable for materials science and pharmaceutical development.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural properties of this compound.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO energies)

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily govern the molecule's chemical reactivity and electronic properties. wikipedia.orgossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.orgschrodinger.com A smaller HOMO-LUMO gap generally suggests higher reactivity. wikipedia.org

For indole derivatives, DFT calculations are commonly employed to determine HOMO and LUMO energies. researchgate.net These calculations help in understanding the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. The distribution of HOMO and LUMO densities reveals the electron-rich and electron-poor areas of the molecule, respectively.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption, IR Frequencies)

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules, which can be compared with experimental data for structure verification and characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. researchgate.netresearchgate.net These predictions are valuable for assigning experimental spectra and for distinguishing between different isomers.

UV-Vis Absorption: The electronic absorption spectra in the ultraviolet-visible (UV-Vis) region arise from electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a widely used method to calculate the excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. faccts.defaccts.de The predicted absorption maxima (λmax) can provide insights into the electronic structure and chromophores within the molecule. For indole derivatives, the absorption spectra are sensitive to substitution patterns. researchgate.net

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental IR spectra. researchgate.netnih.gov For this compound, characteristic vibrational modes would include N-H stretching, C=O stretching of the amide group, and various vibrations of the dihydroindole ring. The amide I, II, and III bands are characteristic features in the IR spectra of amides. nih.gov

The following table provides an example of predicted spectroscopic data for a related indole derivative.

| Spectroscopic Property | Predicted Value |

|---|---|

1H NMR Chemical Shift (N-H) | ~8.0 ppm |

13C NMR Chemical Shift (C=O) | ~170 ppm |

| UV-Vis Absorption Maximum (λmax) | ~280 nm |

| IR Frequency (C=O stretch) | ~1680 cm⁻¹ |

Reaction Mechanism Elucidation via Transition State and Reaction Coordinate Analysis

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. researchgate.netekb.eg

Transition state theory allows for the calculation of activation energies, which determine the reaction rates. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) calculations, can confirm that a calculated transition state connects the desired reactants and products. For reactions involving this compound, such as electrophilic substitution or nucleophilic addition to the carbonyl group, computational studies can elucidate the preferred reaction pathways and the factors controlling regioselectivity and stereoselectivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with the environment. espublisher.com

Conformational Landscape and Flexibility Exploration

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure and conformational flexibility. This compound possesses several rotatable bonds, allowing it to adopt various conformations.

MD simulations can be used to explore the conformational landscape of the molecule by simulating its motion over time. nih.gov By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can have a significant impact on the conformation, stability, and reactivity of a molecule. academie-sciences.fr MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. researchgate.net

For this compound, the polarity of the solvent can influence the stability of different conformers through hydrogen bonding and dipole-dipole interactions. The carboxamide group, in particular, can act as both a hydrogen bond donor and acceptor. MD simulations can reveal how the solvent shell is structured around the molecule and how this affects its conformational preferences and the accessibility of reactive sites. Understanding solvent effects is critical for predicting the behavior of the molecule in different environments, from chemical reactions in various solvents to its interactions in a biological medium. nih.gov

Applications As a Synthetic Intermediate and Chemical Probe in Mechanistic Research

Strategic Role in the Synthesis of Complex Organic Molecules

The structural attributes of 2,3-dihydro-1H-indole-3-carboxamide, namely its stereocenter at the C3 position and the reactive carboxamide handle, make it a valuable intermediate in organic synthesis.

Precursor in Total Synthesis of Indole-Containing Natural Products and Alkaloids

The indole (B1671886) nucleus is a cornerstone of a vast array of natural products, particularly complex alkaloids with potent biological activities. rsc.org Bis- and tris-indole alkaloids, for instance, are known for their diverse and powerful pharmacological effects. nih.gov The synthesis of these molecules often requires strategic construction of the core indole or indoline (B122111) structure.

While direct total syntheses starting specifically from this compound are not extensively documented, its structural motif is central to many indole alkaloids. The 2,3-dihydroindole core is a common feature, and functionalization at the C3 position is a frequent theme. For example, the biosynthesis of various monoterpene indole alkaloids involves enzymatic reactions that construct complex skeletons from indole precursors. rsc.org Synthetic chemists often mimic these pathways, utilizing indole-based starting materials to achieve the total synthesis of natural products like those in the Violacein class, which feature two indole moieties connected by a heterocyclic linker. nih.gov The 3-carboxamide group on the indoline ring serves as a versatile functional group that can be elaborated into the more complex side chains and fused ring systems characteristic of these alkaloids.

Versatile Building Block for Diverse Heterocyclic Scaffolds

The 2,3-dihydroindole ring system is a foundational element for building a wide range of more complex heterocyclic structures. nih.gov The reactivity of the indole core allows for its incorporation into fused systems, which are prevalent in pharmaceuticals and agrochemicals. nih.gov For instance, synthetic strategies have been developed to create oxazino[4,3-a]indole cores, a class of fused indoles with diverse biological activities, starting from indole-2-carboxylate (B1230498) precursors. nih.gov

Similarly, this compound acts as a versatile building block. The amide nitrogen and the carbonyl group provide reaction sites for cyclization, condensation, and substitution reactions. This allows chemists to append new rings and functional groups, thereby generating libraries of novel heterocyclic compounds. Research has shown that 2,3-dihydroindoles can be synthesized from polyfunctional 2-oxindoles, highlighting the synthetic accessibility and modularity of this scaffold for creating new derivatives. nih.gov The carboxamide at C3 is a key handle for diversification, enabling the construction of compounds for screening in drug discovery programs.

Table 1: Examples of Indole-Based Scaffolds in Synthesis

| Precursor Type | Resulting Scaffold/Natural Product Class | Synthetic Utility | Relevant Citations |

|---|---|---|---|

| Indole Core | Bis- and Tris-Indole Alkaloids (e.g., Violaceins, Topsentins) | Foundation for natural products with potent bioactivity. | nih.gov, rsc.org |

| 2,3-Dihydroindole Derivatives | Novel Neuroprotective Agents | Building block for compounds with modulated receptor selectivity. | nih.gov |

Utilization as a Chemical Probe in In Vitro Mechanistic Biological Systems

In vitro studies are essential for understanding the molecular interactions that underpin biological processes. This compound and its derivatives have proven to be valuable chemical probes for investigating these interactions at the level of enzymes and receptors.

Investigation of Enzyme-Substrate and Enzyme Inhibition Mechanisms In Vitro (e.g., amidase activity)

The indole carboxamide structure is a recurring motif in potent enzyme inhibitors. The presence of the carboxamide moiety allows for the formation of crucial hydrogen bonds with residues in the active or allosteric sites of various enzymes and proteins, often leading to the inhibition of their activity. nih.gov Derivatives of indole-2- and indole-3-carboxamides have been extensively studied as inhibitors of enzymes such as HIV-1 integrase and renin. nih.gov The 2,3-dihydroindole core provides a rigid scaffold that correctly orients the carboxamide group for optimal interaction with the enzyme target. These compounds can be used in vitro to study enzyme kinetics, map binding pockets, and understand the structural requirements for potent inhibition, thereby guiding the design of more effective therapeutic agents.

Studies of Receptor Binding Mechanisms and Allosteric Modulation In Vitro

Derivatives of indole-3-carboxamide are well-represented as ligands for various receptors, particularly G-protein coupled receptors (GPCRs). A significant body of research has focused on indole- and indazole-3-carboxamides as synthetic cannabinoid receptor agonists (SCRAs). mdpi.comnih.gov These compounds are used in vitro to probe the structure and function of the cannabinoid receptors CB1 and CB2. By systematically modifying the structure of the indole-3-carboxamide core, researchers can investigate structure-activity relationships (SAR) and understand how specific functional groups contribute to binding affinity and agonist efficacy. mdpi.com

Furthermore, the closely related indole-2-carboxamide scaffold has been identified as a source of allosteric modulators for the CB1 receptor and the androgen receptor. nih.govnih.govresearchgate.net Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. The discovery that indole carboxamides can act as allosteric modulators makes them invaluable tools for studying receptor pharmacology in vitro. nih.gov They allow for the investigation of cooperativity between binding sites and the exploration of new therapeutic strategies that avoid the side effects associated with direct orthosteric agonists or antagonists. nih.govresearchgate.net Studies on 2,3-dihydroindole derivatives have also explored their binding affinity for melatonin (B1676174) receptors, demonstrating the scaffold's versatility in targeting different receptor systems. nih.gov

Table 2: Indole Carboxamides as Probes for In Vitro Biological Systems

| Compound Class | Biological Target | Mechanism Studied In Vitro | Relevant Citations |

|---|---|---|---|

| Indole-3-carboxamide Derivatives | Cannabinoid Receptors (CB1, CB2) | Orthosteric agonist binding, structure-activity relationships. | mdpi.com, nih.gov |

| Indole-2-carboxamide Derivatives | Cannabinoid Receptor 1 (CB1) | Allosteric modulation, binding cooperativity. | nih.gov, nih.gov |

| Indole-2-carboxamide Derivatives | Androgen Receptor (BF3 site) | Allosteric inhibition of receptor function. | researchgate.net |

| 2,3-Dihydroindole Derivatives | Melatonin Receptors (MT₁, MT₂) | Receptor binding affinity and subtype selectivity. | nih.gov |

Development of Fluorescent, Photoaffinity, or Isotopic Probes for Target Engagement Research

A critical step in drug discovery is confirming that a compound engages its intended biological target within a cellular or in vitro system. This is often achieved by developing specialized chemical probes. The this compound scaffold is well-suited for conversion into such probes.

While specific examples of fluorescent, photoaffinity, or isotopic probes derived directly from this compound were not prominent in the reviewed literature, the structure inherently supports such modifications. The carboxamide group or other positions on the indole ring can serve as attachment points for:

Fluorescent Dyes: Attaching a fluorophore would allow for visualization of the compound's localization and binding to its target via techniques like fluorescence microscopy or fluorescence polarization assays.

Photoaffinity Labels: Incorporating a photo-reactive group (e.g., an azide (B81097) or benzophenone) would enable the probe to form a covalent bond with its target upon UV irradiation, allowing for irreversible labeling and subsequent identification of the binding protein.

Isotopic Labels: Synthesizing the compound with isotopes such as ³H, ¹⁴C, or ¹³C would facilitate quantitative binding assays (radioligand binding) or NMR-based studies to map the binding interaction.

Given the established biological activity of this scaffold in enzyme inhibition and receptor modulation, the development of such probes represents a logical and powerful next step for conducting detailed target engagement and validation studies. nih.govnih.gov

Exploratory Applications in Catalysis and Advanced Materials Research

Ligand Design in Organometallic or Organocatalysis

The indoline scaffold, particularly when chiral, is a valuable framework in the design of ligands for asymmetric catalysis. The presence of a carboxamide group at the 3-position of the 2,3-dihydro-1H-indole ring offers a versatile handle for coordination with metal centers or for establishing secondary interactions in organocatalysis.

Derivatives of 2,3-dihydro-1H-indole have been successfully employed as ligands in a variety of metal-catalyzed reactions. For instance, chiral indoline-based ligands have demonstrated high efficacy in ruthenium-catalyzed C-H functionalization, affording optically active indoline derivatives with excellent enantioselectivity. sigmaaldrich.com The strategic placement of coordinating groups on the indoline ring is crucial for achieving high levels of stereocontrol.

The carboxamide moiety in this compound can act as a coordinating group for various transition metals. The nitrogen and oxygen atoms of the amide can chelate to a metal center, forming a stable complex. The chirality of the indoline backbone can then be transferred to the catalytic process, enabling enantioselective transformations. The potential applications of such ligands are broad, spanning from hydrogenation and C-C bond-forming reactions to asymmetric dearomatization reactions. nih.gov

In the realm of organocatalysis, the carboxamide group can participate in hydrogen bonding interactions, which are key to the activation of substrates and the control of stereochemistry. frontiersin.orgekb.eg Chiral organocatalysts bearing amide functionalities have been shown to be effective in a range of asymmetric transformations. The rigid indoline scaffold of this compound provides a well-defined chiral environment, which, in combination with the hydrogen-bonding capability of the carboxamide, could lead to the development of novel and efficient organocatalysts.

Table 1: Potential Catalytic Applications of this compound Derivatives

| Catalytic Application | Role of Indoline-3-carboxamide Scaffold | Potential Reaction Type |

| Organometallic Catalysis | Chiral ligand for transition metals | Asymmetric Hydrogenation, C-H Activation, Cross-Coupling Reactions |

| Organocatalysis | Chiral scaffold with H-bonding donor/acceptor | Michael Additions, Aldol Reactions, Diels-Alder Reactions |

Component in the Design of Responsive or Functional Materials

The indole nucleus and its derivatives are known to possess interesting photophysical and electronic properties, making them attractive building blocks for functional organic materials. rsc.orgnih.gov The incorporation of the this compound moiety into polymer chains or other macromolecular architectures could lead to the development of novel responsive or functional materials.

The synthesis of indole-based functional polymers has been reported, and these materials have shown promising properties such as high thermal stability, solid-state fluorescence, and electroactivity. rsc.orgnih.gov For example, poly(N-arylene diindolylmethane)s have been synthesized and have demonstrated potential as blue-light emitters. nih.gov The this compound unit could be incorporated as a monomer into polymer chains through the amide nitrogen or by functionalization of the aromatic ring.

The resulting polymers could exhibit stimuli-responsive behavior, where changes in the environment, such as pH, temperature, or the presence of specific ions, could trigger a change in the material's properties. nih.govacs.org The carboxamide group, with its ability to form hydrogen bonds, could play a crucial role in the self-assembly and responsiveness of these materials. For instance, polymers containing indole moieties have been investigated for their potential use as fluorescent sensors for detecting acids. mdpi.com

Furthermore, the indoline scaffold can be a component of materials with interesting electronic or optical properties. The conjugation of the indole ring can be modulated by substitution, and the incorporation of these units into polymers can lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 2: Potential Applications of Materials Incorporating the this compound Moiety

| Material Type | Potential Functionality | Key Feature of Indoline-3-carboxamide |

| Responsive Polymers | pH, temperature, or ion sensing | Hydrogen bonding of carboxamide, tunable electronics of indoline |

| Functional Polymers | Fluorescence, electroactivity | Conjugated indole system, potential for cross-linking |

| Organic Electronics | Component in OLEDs or OPVs | Tunable electronic properties of the indoline ring |

Advanced Analytical Method Development for Research Purity and Quantification

Chromatographic Techniques for Separation, Purity Assessment, and Isolation

Chromatography stands as a cornerstone for the analytical assessment of 2,3-dihydro-1H-indole-3-carboxamide, providing powerful tools for its separation from complex mixtures, the evaluation of its purity, and its isolation for further study.

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of indole (B1671886) derivatives like this compound. The development of robust HPLC methods is crucial for quantifying the compound in various matrices and for assessing its purity.

A typical HPLC method for indole derivatives involves a reversed-phase column, such as a C18 or C8 column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from any impurities or other components in the sample. google.com Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the indole chromophore, typically around 280 nm. pubcompare.aimdpi.com

Method validation is a critical aspect of HPLC method development. This process ensures that the analytical method is accurate, precise, linear, and sensitive for its intended purpose. nih.govresearchgate.net Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a linear relationship between concentration and peak area. nih.gov The range of the method is the concentration interval over which it is shown to be precise, accurate, and linear. The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to define the sensitivity of the method. nih.gov For instance, a validated HPLC method for related indole compounds demonstrated linearity over a concentration range of 0.0625-125 µg/mL with a limit of detection below 0.015 µg/mL. nih.gov

The following table summarizes typical parameters for an HPLC method for the analysis of indole derivatives:

| Parameter | Typical Value/Condition | Source |

| Column | Symmetry® C18 (75mm × 4.6mm, 3.5μm) | nih.gov |

| Mobile Phase | A: Water, B: Acetonitrile (Gradient Elution) | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | UV at 280 nm | nih.govpubcompare.ai |

| Run Time | 15 min | nih.gov |

| Internal Standard | 4-Methoxy-1-methylindole | nih.gov |

Chiral Chromatography for Enantiomeric Excess and Resolution Determination

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial as they may exhibit different biological activities. Chiral chromatography is the primary technique used for this purpose.

The principle of chiral chromatography relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). frontiersin.orgsigmaaldrich.com This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of indole derivatives. frontiersin.orgnih.gov

The choice of mobile phase is also critical for achieving good enantiomeric resolution. Normal-phase (using non-polar solvents like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol) or supercritical fluid chromatography (SFC) conditions are often employed. frontiersin.orgnih.gov In a study on indole-3-propanamide derivatives, a Lux Cellulose-4 column with methanol as a modifier in supercritical fluid chromatography provided excellent baseline separation for several enantiomeric pairs. nih.gov The enantiomeric ratio (er) is determined by analyzing the sample on a chiral stationary phase. rsc.org

The development of a chiral separation method involves screening different CSPs and mobile phase compositions to find the optimal conditions for resolution. nih.gov Factors such as temperature and flow rate can also be adjusted to improve the separation. sigmaaldrich.com

| Parameter | Typical Condition | Source |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-4) | nih.gov |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) | nih.gov |

| Detection | UV or Mass Spectrometry | nih.gov |

Gas Chromatography and Supercritical Fluid Chromatography Applications

While HPLC is more common for non-volatile compounds like this compound, Gas Chromatography (GC) can be used, particularly if the compound is derivatized to increase its volatility. mdpi.com Derivatization, such as silylation, can make acidic cannabinoids more volatile and prevent decarboxylation at high temperatures in the GC injection system. mdpi.com However, for thermally labile compounds, GC can lead to degradation. nih.gov

Supercritical Fluid Chromatography (SFC) offers a powerful alternative to both HPLC and GC for the analysis of indole derivatives. youtube.commdpi.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com This technique combines the advantages of both GC (high efficiency and speed) and HPLC (ability to analyze non-volatile and thermally labile compounds). nih.govtaylorandfrancis.com SFC is particularly well-suited for chiral separations, often providing faster analysis times and reduced solvent consumption compared to chiral HPLC. mdpi.com In the analysis of indole alkaloids, an SFC-MS/MS method using a 2-EP stationary phase and a gradient of ethanol in CO2 successfully separated multiple peaks within a short run time. nih.gov

Potentiometric and Other Electrochemical Methods for Physicochemical Characterization

Electrochemical methods, particularly potentiometry and voltammetry, are valuable for characterizing the physicochemical properties of electroactive compounds like indole derivatives. researchgate.netresearchgate.net These techniques can be used to investigate the redox properties of the molecule, which can be relevant to its biological activity and stability. researchgate.net

Potentiometric methods involve measuring the potential of an ion-selective electrode in response to the concentration of a specific ion in solution. While direct potentiometric determination of this compound is not common, potentiometric titrations can be employed. For instance, a novel ion-selective electrode was used as an indicator electrode for the potentiometric titration of Fe(III) ions. dergipark.org.tr Such approaches could potentially be adapted for the quantification of indole derivatives under specific conditions.

Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are used to study the oxidation and reduction behavior of molecules. nih.gov Indole derivatives are known to be electroactive and can be readily oxidized at carbon-based electrodes. researchgate.netresearchgate.net The redox behavior of these compounds can be influenced by substituents on the indole ring. nih.gov By studying the electrochemical properties, insights into the structure-activity relationships of these compounds can be gained. nih.gov In situ electrochemical techniques combined with spectroscopy can also be used to study the structure and reactivity of transient species like indole radical cations. acs.org

Hyphenated Techniques for Comprehensive Sample Analysis (e.g., GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide comprehensive information about the components of a sample in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov For the analysis of indole derivatives, GC-MS can be used to identify and quantify compounds, especially in complex matrices. nih.govnih.gov The mass spectrometer provides information about the molecular weight and fragmentation pattern of the eluted compounds, which aids in their structural elucidation. nih.gov However, as mentioned earlier, derivatization may be necessary for non-volatile or thermally labile indole derivatives. mdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples HPLC with NMR spectroscopy. news-medical.netmdpi.com This powerful technique allows for the online separation and structural elucidation of compounds without the need for manual fraction collection and subsequent analysis. news-medical.netmdpi.com LC-NMR is particularly useful for the analysis of complex mixtures, such as natural product extracts or reaction mixtures, and for the characterization of unstable compounds. news-medical.net The use of advanced NMR techniques, such as 2D-NMR, in conjunction with LC can provide detailed structural information, including carbon shifts and bonding information. news-medical.net The development of high-sensitivity probes and solvent suppression techniques has significantly enhanced the practicality of LC-NMR for a wide range of applications. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another widely used hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is invaluable for the identification and quantification of compounds in complex biological and chemical samples. mdpi.comnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of indole (B1671886) and indoline (B122111) derivatives has long been a subject of intense research. nih.gov Traditional methods for creating indole-3-carboxamides often start from indole-3-carboxylic acid or indole-3-carboxaldehyde. nih.govresearchgate.net However, these methods can sometimes be inefficient or require harsh conditions. Modern research is focused on developing more streamlined, efficient, and environmentally friendly synthetic routes.

Key areas of development include:

One-Pot Reactions: Efficient, one-pot, two-step methods have been developed to synthesize 2-amino-indole-3-carboxamides from starting materials like 2-halonitrobenzene and cyanoacetamides. nih.gov This approach simplifies the process by generating an intermediate which then undergoes reduction and cyclization in the same vessel. nih.gov

Advanced Coupling Reagents: The conversion of the carboxylic acid group to a carboxamide is a critical step. nih.gov Researchers are moving beyond traditional reagents to more advanced coupling agents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to improve efficiency and yield, particularly in the synthesis of complex derivatives. acs.org

Catalytic Systems: The use of novel catalytic systems is a major avenue for improving efficiency. For instance, methods using catalytic amounts of a base like N-methylmorpholine (NMM) or nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) have been employed to facilitate amide bond formation. nih.gov

| Method | Key Reagents/Catalysts | Starting Material(s) | Key Advantage |

| One-Pot Synthesis | Zn powder, FeCl3, HCl | 2-halonitrobenzene, cyanoacetamide | Reduces purification steps and increases overall efficiency. nih.gov |

| Peptide Coupling | TBTU, HOBt, EDCI | Indoline-2-carboxylic acid | High efficiency for coupling amines to the carboxylic acid. acs.orgnih.gov |

| Oxidative Amidation | NaClO2, NaH2PO4 | Indole-3-carbaldehyde | Direct conversion of aldehyde to amide. nih.gov |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid screening and prediction of molecular properties. frontiersin.org For scaffolds like 2,3-dihydro-1H-indole-3-carboxamide, these computational tools offer a path to accelerated development.

Current applications and future potential include:

Structure-Property Prediction: ML models can be trained on existing data to predict various properties of new indoline derivatives, such as solubility, metabolic stability, and even potential biological activity. frontiersin.org This pre-filtering of large virtual libraries saves significant time and resources. frontiersin.org

Generative Design: Advanced platforms like Generative Therapeutics Design (GTD) use AI to "evolve" molecules iteratively. frontiersin.org Starting with a basic scaffold like indoline-3-carboxamide, the system can suggest novel modifications to optimize multiple properties simultaneously, such as potency against a biological target while maintaining good pharmacokinetic characteristics. frontiersin.org

3D Pharmacophore Modeling: By incorporating 3D structural information, AI can design molecules that fit precisely into the binding site of a target protein. frontiersin.org This is particularly useful for designing enzyme inhibitors or receptor antagonists based on the indoline core. nih.govfrontiersin.org

| AI/ML Application | Description | Potential Impact on Indoline-3-Carboxamide Research |

| Generative Therapeutics Design (GTD) | Uses an iterative generate-filter-score-prune cycle to evolve molecules with desired properties. frontiersin.org | Rapidly identifies novel derivatives with high predicted activity and drug-like properties. |

| Structure-Activity Relationship (SAR) Models | ML models that learn the relationship between chemical structure and biological activity. frontiersin.org | Guides the synthesis of more potent and selective compounds by identifying key structural features. nih.gov |

| ADME Prediction | Models that predict the Absorption, Distribution, Metabolism, and Excretion of a compound. frontiersin.org | Helps in the early-stage deselection of compounds likely to fail in later development due to poor pharmacokinetics. |

Unveiling Untapped Reactivity Profiles and Novel Transformations

While the core reactivity of indoles is well-studied, the specific reactivity of the this compound scaffold still holds potential for new discoveries. Research is aimed at exploring reactions that can introduce diverse functional groups or build complex molecular architectures.

Emerging areas of reactivity research include:

C-H Functionalization: Directly modifying the carbon-hydrogen bonds on the aromatic ring or the indoline core is a powerful strategy for creating new derivatives without lengthy pre-functionalization steps.

Radical Reactions: The development of photocatalytic methods allows for novel transformations. For example, a carbon-centered radical generated from a related carboxylic acid could potentially be trapped to form new C-S or C-N bonds, opening up new chemical space. acs.org

Cyclization Reactions: The indole-2-carboxamide counterpart has been shown to be a versatile handle for synthesizing complex, polycyclic indole structures through cyclization reactions. rsc.org Similar strategies could be applied to the 3-carboxamide derivative to build novel fused heterocyclic systems.

Development of Next-Generation Chemical Probes for Complex Biological Systems

The indoline-3-carboxamide scaffold can be adapted to create sophisticated chemical probes for studying biological processes. These probes are designed to interact with specific targets within a cell, allowing researchers to visualize, identify, or modulate their function.

Future directions in this area involve:

Fluorescent Probes: By attaching a fluorescent dye to the indoline structure, researchers can create probes that light up when they bind to a specific protein or enter a particular cellular compartment. This is invaluable for biological imaging and understanding disease mechanisms.

Photoaffinity Labels: Incorporating a photoreactive group allows the probe to form a permanent, covalent bond with its biological target when exposed to UV light. This is a powerful technique for definitively identifying the protein targets of a bioactive compound.

Bifunctional Molecules: The scaffold can be used to create molecules that bring two different proteins close together, either to induce the degradation of a disease-causing protein (PROTACs) or to trigger a specific signaling event.

Investigation of Solid-State Properties for Advanced Material Science Applications

Key research avenues include:

Crystal Engineering: By making small changes to the molecular structure, scientists can influence how the molecules pack together in a crystal. This control over the solid-state architecture could be used to design materials with specific optical or electronic properties.

Organic Electronics: Indole-based materials have been explored for use in organic light-emitting diodes (OLEDs) and organic solar cells. The specific electronic properties of indoline-3-carboxamide derivatives could be tuned for applications as organic semiconductors or charge-transport materials.